EGFR Kinase Inhibition: Isomeric Pyrido[d]pyrimidine Potency Ranking Confirms [4,3-d] Series Superiority Over [2,3-d] and Divergent SAR from Quinazoline
In a comprehensive head-to-head evaluation of all four pyrido[d]pyrimidine isomeric series and the parent quinazoline against isolated EGFR, the [4,3-d] series ranked among the two most potent pyridopyrimidine isomers (tied with [3,4-d]), while the [2,3-d] series was the least active [1]. The 7-(methylamino)pyrido[4,3-d]pyrimidine derivative (compound 5f) achieved an IC50 of 0.13 nM, compared to the quinazoline parent 4-[(3-bromophenyl)amino]quinazoline (compound 3, IC50 = 0.029 nM), the 6-(methylamino)pyrido[3,4-d]pyrimidine (7f, IC50 = 0.008 nM), and the [2,3-d] analogues, which showed substantially weaker inhibition [1]. Critically, the [4,3-d] series tolerated N-methyl substitution that increased potency markedly—a behavior opposite to quinazolines, where 6- or 7-NHMe/NMe2 substitution dramatically decreased potency [1]. This divergent SAR provides a chemical rationale for selecting the [4,3-d] scaffold when methylamino or other alkylamino substituent optimization is planned.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 7-(methylamino)pyrido[4,3-d]pyrimidine (5f): IC50 = 0.13 nM |
| Comparator Or Baseline | Quinazoline parent (compound 3): IC50 = 0.029 nM; 6-(methylamino)pyrido[3,4-d]pyrimidine (7f): IC50 = 0.008 nM; [2,3-d] series: least active among all isomers |
| Quantified Difference | [4,3-d] series potency ~4.5-fold weaker than quinazoline parent but among the two most potent pyridopyrimidine isomers; N-methylation increases potency in [4,3-d] series vs decreases potency in quinazoline |
| Conditions | Isolated EGFR enzyme; ATP binding site competitive inhibition assay; compounds tested as 4-[(3-bromophenyl)amino] derivatives with 6- or 7-substitution (NH2, NHMe, NMe2) |
Why This Matters
When designing EGFR-targeted kinase inhibitors, selecting the [4,3-d] pyridopyrimidine core (rather than [2,3-d]) provides up to several orders of magnitude greater intrinsic potency, and the scaffold's unique tolerance of N-alkyl substituents enables SAR optimization strategies that are unavailable with quinazoline-based cores.
- [1] Rewcastle, G. W. et al. (1996) 'Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor', Journal of Medicinal Chemistry, 39(9), pp. 1823–1835. DOI: 10.1021/jm950777q. View Source
